rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]octanylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2 |
InChI Key |
JOGSTKBBPNRPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of the Ketone Moiety
The ketone group in 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one can be reduced to a secondary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For example, NaBH4 in methanol at 0°C reduces the ketone to 7-chloro-7-cyanobicyclo[4.2.0]octan-8-ol, though stereochemical outcomes depend on the reducing agent and reaction conditions.
Introduction of the Hydroxymethyl Group
To install the hydroxymethyl (–CH2OH) group at the 7-position, the nitrile group in the reduced intermediate is hydrolyzed to a carboxylic acid under acidic conditions (e.g., 6M HCl, reflux), followed by reduction to the primary alcohol. For instance:
- Hydrolysis: The nitrile is converted to a carboxylic acid using concentrated HCl at 100°C.
- Reduction: The carboxylic acid is reduced to the primary alcohol via LiAlH4 in tetrahydrofuran (THF), yielding bicyclo[4.2.0]octan-7-ylmethanol.
Sulfonylation of the Hydroxymethyl Group
The final step involves converting the hydroxymethyl group to the methanesulfonyl chloride moiety. This is achieved through a two-step process:
Mesylation of the Alcohol
The primary alcohol reacts with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. For example, bicyclo[4.2.0]octan-7-ylmethanol (1.0 equiv) is treated with MsCl (1.2 equiv) and TEA (1.5 equiv) in dichloromethane (DCM) at 0°C, yielding the mesylate intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | Dichloromethane |
| Yield | 85–90% |
Conversion to Sulfonyl Chloride
The mesylate undergoes nucleophilic displacement with lithium chloride (LiCl) in dimethylformamide (DMF) at 80°C, replacing the methanesulfonyloxy group with chloride. However, this typically yields the alkyl chloride rather than the sulfonyl chloride. To directly introduce the sulfonyl chloride group, an alternative route involves oxidizing a thiol intermediate:
- Thiol Formation: The mesylate is displaced by sodium hydrosulfide (NaSH) to form bicyclo[4.2.0]octan-7-ylmethanethiol.
- Oxidation: The thiol is oxidized to the sulfonyl chloride using chlorine gas (Cl2) in aqueous HCl, yielding the target compound.
Optimization Data:
| Step | Reagents | Yield |
|---|---|---|
| Thiol Formation | NaSH, DMF, 60°C | 75% |
| Oxidation | Cl2, HCl (aq), 0°C | 65% |
Scalability and Industrial Adaptation
The process is scalable to industrial production with modifications for safety and efficiency:
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the bicyclic compound.
Elimination reactions: The major products are alkenes.
Hydrolysis: The major products are the corresponding alcohol and methanesulfonic acid.
Scientific Research Applications
Synthetic Applications
The methanesulfonyl chloride moiety in rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride makes it an excellent reagent for:
- Sulfonamide Formation : It can react with amines to form sulfonamides, which are important in pharmaceuticals.
- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Building Block for Complex Molecules : Its bicyclic structure is advantageous for constructing complex organic frameworks.
While specific biological activities of this compound are not extensively documented, similar compounds often exhibit notable pharmacological properties:
- Drug Discovery : The bicyclic framework is common in bioactive molecules, suggesting potential applications in drug development.
- Enhancing Solubility and Bioavailability : The methanesulfonyl chloride group can improve the solubility and bioavailability of drug candidates.
Case Studies and Research Findings
- Anticancer Activity : Research on structurally related compounds has demonstrated anticancer properties, indicating that this compound may also possess such activity. For instance, studies have shown that derivatives of similar structures exhibit IC50 values in the low microgram range against cancer cell lines like HCT-116 and MCF-7 .
- Synthetic Methodologies : The compound has been utilized in various synthetic pathways to create new derivatives with enhanced biological activities . These methodologies often involve the modification of the sulfonyl group to yield compounds with diverse functionalities.
-
Comparative Analysis with Similar Compounds :
Compound Name Structure Unique Features Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanesulfonamide C₉H₁₁NO₂S Contains an amine instead of a chloride Bicyclo[4.2.0]octan-7-ol C₉H₁₄O Hydroxyl group instead of sulfonyl chloride Bicyclo[4.2.0]octan-7-carboxylic acid C₉H₁₄O₂ Carboxylic acid functionality
This table illustrates the versatility of the bicyclic structure in generating compounds with varied chemical properties and potential applications.
Mechanism of Action
The mechanism of action of rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride depends on the specific application. In nucleophilic substitution reactions, the methanesulfonyl chloride group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs with Bicyclic Frameworks
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl Chloride (CAS 1510883-96-1)
This compound shares the bicyclo[4.2.0] framework but differs in saturation and substituents:
Key Differences :
- Saturation : The unsaturated triene system in the analog enhances aromatic stability but reduces hydrogen count, lowering molecular weight.
- Reactivity : The saturated bicyclo[4.2.0]octane in the target compound may exhibit higher steric hindrance, affecting nucleophilic substitution kinetics compared to the triene analog.
Pharmacopeial Bicyclo[4.2.0]octane Derivatives
Compounds like (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1), 2017) highlight the pharmacological relevance of bicyclo[4.2.0] systems. However, these derivatives incorporate β-lactam or tetrazole moieties, diverging significantly from the sulfonyl chloride functionality.
Functional Group Analogs: Sulfonyl Chlorides
Sulfonyl chlorides such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are widely used acylation agents. Compared to the target compound:
- Reactivity : The bicyclic framework in the target compound may slow reaction rates due to steric shielding of the sulfonyl chloride group.
- Applications : While MsCl and TsCl are general-purpose reagents, the target compound’s bicyclic structure could enable selective modifications in sterically demanding environments.
Limitations of Available Data
- Physical Properties : Melting/boiling points, solubility, and stability data for the target compound are unavailable in the provided evidence.
- Synthetic Utility: No direct experimental studies on the target compound’s reactivity or yields were cited, necessitating further research.
Biological Activity
rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is a bicyclic compound with the molecular formula C₉H₁₅ClO₂S and a molecular weight of 223 Da. This compound features a methanesulfonyl chloride group, which is notable for its reactivity and potential applications in organic synthesis and medicinal chemistry. While specific biological activities are not extensively documented, the structural characteristics suggest promising pharmacological properties.
Structural Characteristics
The compound's bicyclic structure is common in various bioactive molecules, indicating potential applications in drug discovery. The methanesulfonyl chloride moiety enhances solubility and bioavailability, crucial for therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClO₂S |
| Molecular Weight | 223 Da |
| CAS Number | 2138010-79-2 |
| LogP | 2.18 |
| Polar Surface Area (Å) | 34 |
| Rotatable Bonds Count | 2 |
Synthesis
The synthesis of this compound typically involves several steps including cyclization and functionalization reactions. The specific reaction conditions can significantly influence the yield and purity of the final product.
Case Studies and Research Findings
- Structural Similarity Analysis : Research indicates that compounds with bicyclic frameworks share common biological activities, highlighting the need for further exploration of this compound in this context.
- Synthetic Applications : The compound has been utilized as a reagent in organic synthesis, demonstrating versatility in creating complex molecules that may possess biological activity.
Future Directions
Given the structural attributes and preliminary findings related to similar compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting biological assays to evaluate the compound's pharmacological properties.
- Mechanism of Action : Investigating the molecular targets and pathways influenced by this compound.
- Comparative Studies : Analyzing the biological activity of this compound against structurally similar compounds to establish a clearer understanding of its therapeutic potential.
Q & A
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?
- Methodology :
- Standardization : Run NMR in deuterated solvents (CDCl3/DMSO-d6) with internal standards (TMS).
- Paramagnetic effects : Check for trace metal contaminants.
- Conformational analysis : Use variable-temperature NMR to assess dynamic effects. Compare with solid-state NMR or X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
